molecular formula C9H10O4 B13510723 3-(2-Hydroxyphenoxy)propanoic acid

3-(2-Hydroxyphenoxy)propanoic acid

Cat. No.: B13510723
M. Wt: 182.17 g/mol
InChI Key: IOAGPYVUYQPCMC-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenoxy)propanoic acid is a phenyl propionic acid derivative. It is a monocarboxylic acid where one of the hydrogens at position 3 is substituted by a 2-hydroxyphenyl group . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium dichromate as an oxidant.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents for introducing halogen atoms.

Major Products:

    Oxidation: Quinone-type compounds.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(2-Hydroxyphenoxy)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenyl)propionic acid
  • 3-(3-Methoxyphenyl)propionic acid
  • 4-Hydroxyphenylacetic acid
  • 2-Hydroxyphenylacetic acid
  • 3-Hydroxypropionic acid

Comparison: 3-(2-Hydroxyphenoxy)propanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. For example, its antiulcerogenic effect is not observed in similar compounds like 3-(4-Hydroxyphenyl)propionic acid .

Biological Activity

3-(2-Hydroxyphenoxy)propanoic acid (also known as 2-hydroxybenzenepropanoic acid) is a compound that has garnered attention due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C9H10O3
  • Molecular Weight : 166.18 g/mol

This compound features a phenolic hydroxyl group, which contributes significantly to its biological activity by participating in various chemical reactions.

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress, which is linked to numerous diseases. Studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity.

  • DPPH Radical Scavenging Assay : In vitro assays revealed that certain derivatives of this compound effectively scavenge DPPH radicals, indicating their potential as antioxidants. For instance, compound 20 from a related study showed potent antioxidant properties comparable to ascorbic acid .

Table 1: Antioxidant Activity of Derivatives

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound 2085%12
Ascorbic Acid95%10
Compound 1778%15

Anticancer Activity

Research indicates that derivatives of this compound possess anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549.

  • Cell Viability Assays : Compounds were tested for their ability to reduce cell viability in A549 cells. Notably, certain derivatives achieved over 50% reduction in viability compared to untreated controls .

Table 2: Anticancer Activity Against A549 Cells

CompoundCell Viability (%)p-value
Control (Untreated)100%-
Compound 2017.2%p = 0.0011
Compound 2134.2%p = 0.0206

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against various drug-resistant pathogens, including those from the ESKAPE group and Candida species.

  • Minimum Inhibitory Concentrations (MIC) : The derivatives showed promising results, with MIC values ranging from 0.5 to 64 µg/mL against several resistant strains .

Table 3: Antimicrobial Activity Against Drug-Resistant Pathogens

PathogenMIC (µg/mL)
Candida auris8
Methicillin-resistant Staphylococcus aureus (MRSA)1
Vancomycin-resistant Enterococcus faecalis0.5

Case Studies and Clinical Relevance

Several studies have highlighted the clinical relevance of compounds similar to or derived from this compound:

  • Cardiovascular Health : Research has shown that phenolic compounds can modulate endothelial function and improve cardiovascular health outcomes by maintaining nitric oxide balance in human umbilical vein endothelial cells (HUVECs) .
  • Inflammation Reduction : The inhibition of inflammatory pathways such as NF-κB has been observed with related compounds, suggesting a role in reducing inflammation associated with cardiovascular diseases .

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

3-(2-hydroxyphenoxy)propanoic acid

InChI

InChI=1S/C9H10O4/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4,10H,5-6H2,(H,11,12)

InChI Key

IOAGPYVUYQPCMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OCCC(=O)O

Origin of Product

United States

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